molecular formula C23H28N4O B5132968 1-(2-methoxyethyl)-4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazine

1-(2-methoxyethyl)-4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazine

Cat. No.: B5132968
M. Wt: 376.5 g/mol
InChI Key: OUPPDSOUTYDEQX-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a methoxyethyl group and a pyrazolylmethyl group, which is further substituted with a biphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an appropriate diketone or aldehyde under acidic or basic conditions.

    Attachment of the biphenyl group: The pyrazole intermediate is then reacted with a biphenyl derivative, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.

    Formation of the piperazine ring: The biphenyl-substituted pyrazole is then reacted with a piperazine derivative, typically under nucleophilic substitution conditions.

    Introduction of the methoxyethyl group: Finally, the piperazine intermediate is alkylated with a methoxyethyl halide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)-4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-methoxyethyl)-4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: It is used in the development of new materials, such as polymers and catalysts, and in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, and ion channels. These interactions can modulate signaling pathways and cellular processes, leading to the observed biological effects. The exact molecular targets and pathways involved are often the subject of ongoing research.

Comparison with Similar Compounds

1-(2-methoxyethyl)-4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazine can be compared with other similar compounds, such as:

    1-(2-methoxyethyl)-4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperidine: This compound has a piperidine ring instead of a piperazine ring, which may result in different chemical and biological properties.

    1-(2-methoxyethyl)-4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]morpholine: This compound has a morpholine ring instead of a piperazine ring, which may also lead to different properties.

    1-(2-methoxyethyl)-4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidine: This compound has a pyrrolidine ring instead of a piperazine ring, which may affect its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-methoxyethyl)-4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O/c1-28-16-15-26-11-13-27(14-12-26)18-22-17-24-25-23(22)21-9-7-20(8-10-21)19-5-3-2-4-6-19/h2-10,17H,11-16,18H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPPDSOUTYDEQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN(CC1)CC2=C(NN=C2)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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